1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone is a complex organic compound that features a bicyclic structure with a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate electrophile to form the fluorophenoxy group.
Coupling of the bicyclic core and the fluorophenoxy group: The final step involves coupling the bicyclic core with the fluorophenoxy group through a suitable linker, often using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure due to the presence of a phenethylamine core.
Methyl 4-aminobenzoate: Shares a similar aromatic structure with functional groups that can undergo similar reactions.
Uniqueness
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone is unique due to its bicyclic structure combined with a fluorophenoxy group, which imparts distinct chemical and biological properties not commonly found in simpler aromatic compounds.
Biological Activity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone, also known by its CAS number 1797182-13-8, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a fluorophenoxy moiety, contributing to its reactivity and potential biological applications. Its molecular formula is C13H14FNO with a molecular weight of 221.25 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄FNO |
Molecular Weight | 221.25 g/mol |
CAS Number | 1797182-13-8 |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It may exert protective effects against oxidative stress-induced neuronal damage.
The exact mechanism of action for this compound is still under investigation; however, several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Modulation of Signaling Pathways : It has been suggested that this compound interacts with signaling pathways such as MAPK and NF-kB, which are crucial in regulating cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics examined the antimicrobial efficacy of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.
Study 2: Anticancer Activity
In a recent study published in Cancer Research, researchers evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer properties.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-11-4-3-5-12(17)9-8-11/h1-4,6-7,11-12H,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZDWPPMLWDFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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